tert-Butyl 3-hydroxy-2-methylpropanoate
Overview
Description
Tert-Butyl 3-hydroxy-2-methylpropanoate: is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a tert-butyl group attached to a 3-hydroxy-2-methylpropanoate moiety. This compound is known for its utility in various chemical and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-hydroxy-2-methylpropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrolysis of Esters: Another approach is the hydrolysis of esters derived from other precursors, followed by subsequent esterification with tert-butanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Hydroxy-2-methylpropanoic acid or 3-oxo-2-methylpropanoic acid.
Reduction: 3-Hydroxy-2-methylpropanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Tert-Butyl 3-hydroxy-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a versatile building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations, particularly in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of various chemicals, including plasticizers, lubricants, and other ester-based products.
Mechanism of Action
The mechanism by which tert-Butyl 3-hydroxy-2-methylpropanoate exerts its effects depends on its specific application. For example, in pharmaceutical formulations, it may act as a prodrug, undergoing metabolic conversion to its active form within the body. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Tert-Butyl 3-hydroxybutanoate: Similar in structure but with a different alkyl chain length.
Tert-Butyl 2-hydroxy-2-methylpropanoate: A structural isomer with a different position of the hydroxyl group.
Uniqueness: Tert-Butyl 3-hydroxy-2-methylpropanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties compared to its isomers and related compounds.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(5-9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFJYDCOHOLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729105 | |
Record name | tert-Butyl 3-hydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289040-80-8 | |
Record name | tert-Butyl 3-hydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxy-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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